9-Dihydroestradiol-d3
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Overview
Description
9-Dihydroestradiol-d3 is a deuterium-labeled derivative of 9-Dihydroestradiol. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful in various scientific research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and other research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Dihydroestradiol-d3 typically involves the reduction of 9-Dihydroestradiol using deuterium gas or deuterated reagents. The process may include the use of catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation reaction. The reaction conditions often involve low temperatures and controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and high-efficiency catalysts to achieve high yields. The product is then purified using techniques such as chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 9-Dihydroestradiol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Deuterium gas (D2) or deuterated sodium borohydride (NaBD4) are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution but may include the use of strong acids or bases.
Major Products: The major products formed from these reactions include deuterated ketones, aldehydes, and fully saturated derivatives, which are valuable in various research applications .
Scientific Research Applications
9-Dihydroestradiol-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies.
Biology: The compound is used in metabolic studies to understand the behavior of estradiol derivatives in biological systems.
Medicine: It aids in the development of new drugs by providing insights into the pharmacokinetics and metabolism of estradiol-based compounds.
Mechanism of Action
The mechanism of action of 9-Dihydroestradiol-d3 involves its interaction with estrogen receptors in the body. The deuterium atoms can influence the binding affinity and metabolic stability of the compound. The molecular targets include estrogen receptors alpha (ERα) and beta (ERβ), which are involved in various physiological processes such as cell growth, differentiation, and reproduction .
Comparison with Similar Compounds
9-Dihydroestradiol: The non-deuterated form of the compound.
Estradiol: A naturally occurring estrogen hormone.
Deuterated Estradiol: Other deuterium-labeled derivatives of estradiol.
Comparison: 9-Dihydroestradiol-d3 is unique due to the incorporation of deuterium, which enhances its stability and alters its metabolic profile. This makes it particularly useful in research applications where precise quantitation and tracking are required. Compared to its non-deuterated counterparts, this compound offers improved insights into the pharmacokinetics and dynamics of estradiol derivatives .
Properties
Molecular Formula |
C18H22O2 |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(8S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3/t15-,16+,17+,18+/m1/s1/i7D2,17D |
InChI Key |
FABGTKBXHAEVKL-BZRMZCILSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC=C3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O |
Canonical SMILES |
CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.